2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide
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Overview
Description
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and formic acid for deprotection .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound has been shown to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis . This inhibition leads to reduced estrogen levels, thereby limiting the growth of estrogen-dependent cancer cells. Molecular docking studies have provided insights into the binding modes of this compound within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds share a similar triazole core and have been studied for their anticancer properties.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with potential biological activities.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These compounds also exhibit promising anticancer activity.
Uniqueness
What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide apart is its unique combination of a triazole ring with a pyridine moiety, which enhances its binding affinity and selectivity towards specific molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
352683-47-7 |
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Molecular Formula |
C21H17N5OS |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H17N5OS/c27-19(23-18-13-7-8-14-22-18)15-28-21-25-24-20(16-9-3-1-4-10-16)26(21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,27) |
InChI Key |
HGXBBSWGGOBKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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